5-Bromo-2-(trifluoromethyl)-1H-benzimidazole is a synthetic compound featuring a benzimidazole core with bromine and trifluoromethyl substituents. Benzimidazoles are a prominent class of heterocyclic compounds frequently found in biologically active molecules, including drugs and pesticides. The presence of bromine and trifluoromethyl groups often modifies the compound's properties, such as lipophilicity and metabolic stability, potentially influencing its biological activity and applications. While this specific derivative has been less extensively studied, its structural features suggest potential applications in various research fields, including medicinal chemistry, material science, and chemical biology. [, ]
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole was studied for its toxicity in aquatic environments, particularly its effects on Ceriodaphnia dubia (a small planktonic crustacean used as a model organism in ecotoxicology). []
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, characterized by its unique chemical structure that includes a bromine atom and a trifluoromethyl group. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The synthesis and characterization of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole have been documented in various scientific studies and patents. Notable sources include research articles and patent filings that outline its synthesis methods, biological activities, and applications in pharmaceuticals .
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole is classified as a halogenated benzimidazole derivative. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and antiparasitic activities. The addition of halogen atoms often enhances these properties, making derivatives like 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole of particular interest in drug development.
The synthesis of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole typically involves several key steps:
The synthesis can be conducted in various solvents such as dimethylformamide or tetrahydrofuran, with reaction conditions optimized for yield and purity. Thin-layer chromatography is often employed to monitor the reaction progress .
The molecular structure of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole consists of a benzimidazole core with a bromine atom at the 5-position and a trifluoromethyl group at the 2-position.
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole can participate in various chemical reactions:
The reactivity of the compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For example, reactions may proceed via SNAr mechanisms due to the electron-withdrawing nature of the trifluoromethyl group .
The mechanism of action for 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with biological targets. In medicinal chemistry, compounds in this class often act by inhibiting specific enzymes or disrupting cellular processes related to disease pathways.
Studies have shown that benzimidazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms such as cell cycle arrest and modulation of signal transduction pathways .
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:
The benzimidazole nucleus, comprising a fused benzene and imidazole ring, represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design and discovery. This heterocyclic system exhibits unique physicochemical properties, including efficient hydrogen bonding capacity (both donor and acceptor), π-π stacking interactions, and hydrophobic character, enabling optimal interactions with diverse biological targets [6] [7]. The amphoteric nature of benzimidazole—featuring weakly basic imidazole-like nitrogen and acidic NH proton—further enhances its adaptability in molecular recognition processes [9]. These intrinsic properties underpin the broad pharmacological activities observed in benzimidazole derivatives, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, antidiabetic, and antiparasitic effects [3] [6] [7]. The scaffold's synthetic accessibility allows for extensive structural modifications at multiple positions (N1, C2, C5, and C6), facilitating rational drug design and structure-activity relationship (SAR) optimization campaigns [7] [9]. Approximately 80% of pharmaceuticals incorporate heterocyclic frameworks, with benzimidazole standing out as a critical aromatic system in natural products and synthetic drugs alike [3]. Its metabolic stability and favorable bioavailability profile further cement its status as a privileged structure in medicinal chemistry [6].
The therapeutic application of benzimidazole derivatives traces back several decades, marked by landmark developments that established this scaffold as pharmacologically indispensable. Early successes emerged with the discovery of thiabendazole in the 1960s as an anthelmintic agent, demonstrating the scaffold's potential against parasitic infections [9]. This breakthrough catalyzed extensive research, leading to the development of clinically essential drugs across therapeutic areas. Notable FDA-approved drugs incorporating the benzimidazole core include the proton pump inhibitor omeprazole (gastroesophageal reflux), the anthelmintic albendazole (parasitic infections), the antihypertensive candesartan (hypertension), and the antifungal thiabendazole [6] [9]. The discovery journey accelerated through structure-based optimization, particularly at the C2 position, where substitutions with electron-withdrawing groups (e.g., trifluoromethyl) significantly enhanced biological activity and pharmacokinetic profiles [4] [9]. The late 20th century witnessed benzimidazoles entering clinical trials as antivirals, exemplified by JTK-109, a benzimidazole-based non-nucleoside inhibitor targeting hepatitis C virus (HCV) NS5B polymerase with nanomolar potency (IC₅₀ = 17 nM) [4]. This evolution underscores the scaffold's adaptability to diverse therapeutic targets through strategic chemical modifications.
The specific interest in 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole (CAS: 3671-60-1; Molecular Formula: C₈H₄BrF₃N₂; Molecular Weight: 265.03 g/mol) arises from strategic substitutions that synergistically enhance its drug-like and bioactivity potential [1] [5] [8]. The trifluoromethyl (-CF₃) group at the C2 position imparts high electron-withdrawing character, metabolic stability, and enhanced membrane permeability—properties attributed to fluorine's high electronegativity and lipophilicity [4] [9]. Bromine at C5 serves as a versatile handle for further synthetic elaboration via cross-coupling reactions while also influencing the molecule's electron distribution and steric profile [5] [8]. This specific substitution pattern aligns with established SAR principles in benzimidazole pharmacology: C2-trifluoromethyl derivatives demonstrate superior antiparasitic and antiviral activities compared to unsubstituted or alkyl-substituted analogues [4] [9]. Preclinical evidence indicates that 2-(trifluoromethyl)benzimidazoles exhibit significant activity against protozoan parasites including Giardia intestinalis, Trichomonas vaginalis, and Leishmania mexicana, positioning them as promising leads for neglected tropical diseases [9]. Furthermore, the bromine atom offers a strategic site for generating chemical libraries through palladium-catalyzed functionalization, enabling comprehensive SAR exploration and lead optimization campaigns targeting diverse therapeutic areas [5] [8]. The compound's structural features—confirmed through SMILES notation (BrC1=CC2=C(C=C1)NC(C(F)(F)F)=N2) and InChIKey (FKSDCMMCSWXZLS-UHFFFAOYSA-N)—provide a synthetically accessible and pharmacologically relevant template for developing novel therapeutic agents [1] [2] [8].
Table 1: Key Physicochemical and Identification Data for 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
Property | Value/Descriptor |
---|---|
Systematic Name | 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole |
CAS Registry Number | 3671-60-1 |
Molecular Formula | C₈H₄BrF₃N₂ |
Molecular Weight | 265.03 g/mol |
SMILES | BrC1=CC2=C(C=C1)NC(C(F)(F)F)=N2 |
InChI Key | FKSDCMMCSWXZLS-UHFFFAOYSA-N |
Form | Solid |
MDL Numbers | MFCD00463839, MFCD00460102, MFCD13176530 |
Table 2: Structure-Activity Relationship Insights for Benzimidazole Substitutions Relevant to 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
Substitution Position | Chemical Group | Biological & Physicochemical Consequences |
---|---|---|
C2 | Trifluoromethyl (-CF₃) | Enhances binding affinity to hydrophobic enzyme pockets; improves metabolic stability; increases lipophilicity; electron-withdrawing effect modulates ring electronics [4] [9] |
C5/C6 | Bromine (Br) | Provides site for further chemical diversification (e.g., cross-coupling); influences electron density distribution; moderate steric bulk balances activity and solubility [5] [8] |
N1 | H (unsubstituted) | Allows potential hydrogen bonding with biological targets; preserves planarity crucial for DNA minor groove binding in some antimicrobial contexts [9] |
Fused Benzene Ring | N/A | Enables π-π stacking interactions with aromatic amino acid residues in target proteins; enhances rigidity and defines spatial orientation of substituents [6] [7] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: